AZD1208 hydrochloride

Description

Properties

IUPAC Name |

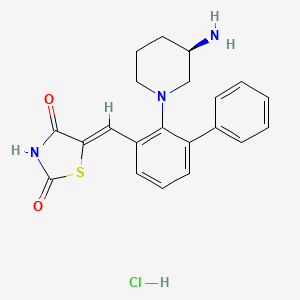

(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S.ClH/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14;/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26);1H/b18-12-;/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQHIFXAXSIKOA-SLWUYDEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZD1208 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1208 hydrochloride is a potent and selective, orally bioavailable small-molecule inhibitor of the Pim family of serine/threonine kinases.[1][2] The Pim kinases, comprising three isoforms (Pim-1, Pim-2, and Pim-3), are crucial mediators of cytokine and growth factor signaling pathways, playing a significant role in cell proliferation, survival, and differentiation.[3] Overexpression of Pim kinases has been implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of AZD1208, along with detailed experimental protocols from key preclinical studies.

Discovery and Preclinical Efficacy

AZD1208 was identified as a highly selective pan-Pim kinase inhibitor with potent activity against all three isoforms.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, particularly in acute myeloid leukemia (AML). AZD1208 has been shown to inhibit the growth of AML cell lines and xenograft tumor models.[1][2][4] Sensitivity to AZD1208 in AML cell lines has been correlated with high Pim-1 expression and the activation of STAT5.[1][2] In sensitive cell lines, AZD1208 induces cell cycle arrest and apoptosis.[1][2] Furthermore, it has demonstrated potent inhibition of colony growth in primary AML cells from bone marrow.[1][2]

Synthesis of this compound

The specific, detailed synthesis protocol for this compound is proprietary to AstraZeneca and is not publicly available.[5] However, AZD1208 belongs to the chemical class of benzylidene-1,3-thiazolidine-2,4-diones. The general synthesis of this class of compounds is often achieved through a Knoevenagel condensation reaction.

General Synthetic Approach: Knoevenagel Condensation

The core structure of benzylidene-1,3-thiazolidine-2,4-diones is typically synthesized via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, in this case, thiazolidine-2,4-dione.

A variety of catalysts and reaction conditions can be employed for this synthesis, including sodium acetate (B1210297) in acetic acid, piperidine (B6355638) in ethanol, or the use of organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous ethanol.[1] Microwave-assisted synthesis has also been reported to be an efficient method.[4]

The following diagram illustrates a generalized workflow for the synthesis of a benzylidene-1,3-thiazolidine-2,4-dione derivative.

Caption: Generalized Knoevenagel condensation for the synthesis of the core structure of AZD1208.

Mechanism of Action and Signaling Pathway

AZD1208 is an ATP-competitive inhibitor of all three Pim kinase isoforms.[5] By binding to the ATP-binding pocket of the Pim kinases, AZD1208 prevents the phosphorylation of their downstream substrates. The Pim kinases are downstream effectors of the JAK/STAT signaling pathway and exhibit significant crosstalk with the PI3K/Akt/mTOR pathway.

Inhibition of Pim kinases by AZD1208 leads to a dose-dependent reduction in the phosphorylation of several key proteins involved in cell cycle progression and survival. These include the Bcl-2 antagonist of cell death (BAD), 4E-binding protein 1 (4E-BP1), p70S6 kinase (p70S6K), and the ribosomal protein S6.[1][2] The dephosphorylation of these substrates ultimately results in the induction of cell cycle arrest and apoptosis in sensitive cancer cells.[1][2]

The following diagram illustrates the signaling pathway affected by AZD1208.

// Nodes Cytokines [label="Cytokines / Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pim [label="Pim Kinases\n(Pim-1, Pim-2, Pim-3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AZD1208 [label="AZD1208", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6 [label="S6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eIF4E [label="eIF4E", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BAD [label="BAD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Translation [label="Protein Translation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokines -> Receptor [color="#202124"]; Receptor -> JAK [color="#202124"]; JAK -> STAT [color="#202124"]; STAT -> Pim [label="Transcription", color="#202124"]; AZD1208 -> Pim [label="Inhibition", color="#EA4335", style=bold]; Pim -> mTORC1 [color="#202124"]; Pim -> BAD [color="#202124"]; mTORC1 -> p70S6K [color="#202124"]; mTORC1 -> _4EBP1 [color="#202124"]; p70S6K -> S6 [color="#202124"]; S6 -> Translation [color="#202124"]; _4EBP1 -> eIF4E [label="Inhibition", color="#EA4335", style=dashed]; eIF4E -> Translation [color="#202124"]; BAD -> Bcl2 [label="Inhibition", color="#EA4335", style=dashed]; Bcl2 -> Apoptosis [label="Inhibition", color="#EA4335", style=dashed]; Pim -> CellCycle [label="Promotion", color="#34A853", style=dashed];

}

Caption: AZD1208 inhibits Pim kinases, leading to downstream effects on the mTOR pathway and apoptosis.Quantitative Data

| Parameter | Pim-1 | Pim-2 | Pim-3 | Reference |

| Ki (nM) | 0.1 | 1.92 | 0.4 | [5] |

| IC50 (nM) at low ATP | 0.4 | 5.0 | 1.9 | [5] |

| IC50 (nM) at 5mM ATP | 2.6 | 164 | 17 | [5] |

| Cell Line | GI50 (µM) | Reference |

| EOL-1 | <1 | [5] |

| KG-1a | <1 | [5] |

| Kasumi-3 | <1 | [5] |

| MV4-11 | <1 | [5] |

| MOLM-16 | <1 | [5] |

Experimental Protocols

Cell Proliferation Assay

The anti-proliferative activity of AZD1208 was assessed in a panel of AML cell lines.[5]

-

Cells were seeded in 96-well plates.

-

The cells were treated with various concentrations of AZD1208 or a vehicle control (DMSO).

-

After a 72-hour incubation period, cell viability was measured using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

The concentration for 50% of inhibition of cell proliferation (GI50) was calculated.

Immunoblotting

To determine the effect of AZD1208 on downstream signaling proteins, immunoblotting was performed.[6]

-

AML cells were treated with AZD1208 or a vehicle control for specified time points.

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., BAD, 4E-BP1, p70S6K, S6).

-

After washing, the membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Studies

The in vivo efficacy of AZD1208 was evaluated in mouse xenograft models of AML.[1][2]

-

Female immunodeficient mice were subcutaneously implanted with human AML cells (e.g., MOLM-16).

-

Once tumors reached a specified size, mice were randomized into treatment and control groups.

-

AZD1208 was administered orally, once daily.

-

Tumor volume was measured regularly.

-

At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., immunoblotting).

The following diagram outlines the general workflow for preclinical evaluation of AZD1208.

Caption: General workflow for the preclinical evaluation of AZD1208.

Conclusion

This compound is a potent and selective pan-Pim kinase inhibitor with demonstrated preclinical efficacy in models of acute myeloid leukemia. Its mechanism of action involves the inhibition of Pim kinase activity, leading to the suppression of downstream signaling pathways critical for cancer cell survival and proliferation. The data presented in this technical guide underscore the therapeutic potential of AZD1208 and provide a foundation for further research and development in the field of oncology. While the specific synthesis protocol remains proprietary, the general synthetic methods for its chemical class are well-established. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD1208 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1208 is a potent, selective, and orally bioavailable pan-Pim kinase inhibitor that has demonstrated significant anti-proliferative effects in various preclinical cancer models, particularly in hematological malignancies like acute myeloid leukemia (AML).[1][2] As a small molecule inhibitor, AZD1208 acts as an ATP-competitive inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), which are key serine/threonine kinases involved in cell proliferation, survival, and apoptosis.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental findings related to AZD1208 hydrochloride.

Chemical Properties and Structure

This compound is the salt form of AZD1208, a benzylidene-1,3-thiazolidine-2,4-dione derivative.[1] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Chemical Name | (5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-[1,1'-biphenyl]-3-yl]methylene]-1,3-thiazolidine-2,4-dione hydrochloride | [3][4] |

| Molecular Formula | C21H22ClN3O2S | [4] |

| Molecular Weight | 415.94 g/mol | [4] |

| CAS Number | 1621866-96-3 | [4][5] |

| Appearance | Light yellow to yellow solid powder | [5][6] |

Solubility

| Solvent | Solubility | Source |

| DMSO | ≥18.95 mg/mL | [7] |

| 50 mg/mL (131.76 mM) - requires ultrasound | [8] | |

| 75 mg/mL (197.63 mM) | [9] | |

| 83.3 mg/mL (200.27 mM) - requires ultrasound and warming | [10] | |

| Water | Insoluble | [9] |

| Ethanol | Insoluble | [9] |

| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [3] |

Storage and Stability

This compound powder is stable for at least 3 years when stored at -20°C.[6][9] Stock solutions in DMSO can be stored at -80°C for up to 2 years.[8] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9][10]

Mechanism of Action and Signaling Pathways

AZD1208 is an ATP-competitive inhibitor of all three Pim kinase isoforms.[1] Pim kinases are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway, and are frequently upregulated in various cancers.[1][11] By inhibiting Pim kinases, AZD1208 disrupts key signaling cascades that promote cell proliferation and survival.

Inhibitory Activity

The inhibitory activity of AZD1208 against the Pim kinase isoforms has been well-characterized.

| Assay | Pim-1 | Pim-2 | Pim-3 | Source |

| Ki (nM) | 0.10 | 1.92 | 0.40 | [1] |

| Enzyme IC50 (nM) at Km [ATP] | 0.4 | 5.0 | 1.9 | [1][12] |

| Enzyme IC50 (nM) at 5 mM [ATP] | 2.6 | 164 | 17 | [1] |

Downstream Signaling Effects

Inhibition of Pim kinases by AZD1208 leads to the modulation of several downstream signaling pathways, most notably the mTOR signaling pathway. This results in a dose-dependent reduction in the phosphorylation of key proteins involved in protein translation and cell cycle control.[1][13]

Caption: AZD1208 inhibits Pim kinases, leading to downregulation of the mTOR pathway and subsequent cell cycle arrest and apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key assays used to characterize the activity of AZD1208.

Pim Kinase Inhibition Assay (Enzymatic)

This protocol outlines a typical in vitro kinase assay to determine the IC50 values of AZD1208 against Pim kinases.

Caption: Workflow for a typical in vitro Pim kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., HEPES-based buffer with MgCl2, DTT, and BSA), ATP solution at the desired concentration (e.g., Km or 5 mM), a suitable substrate (e.g., a peptide substrate for Pim kinases), and the respective Pim kinase enzyme.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Setup: Dispense the diluted AZD1208 and controls (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition) into a 96- or 384-well plate.

-

Enzyme Addition: Add the Pim kinase enzyme to each well and briefly incubate.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

-

Signal Detection: Detect the amount of phosphorylated substrate using a suitable method, such as fluorescence resonance energy transfer (FRET) or luminescence.

-

Data Analysis: Calculate the percentage of inhibition for each AZD1208 concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.[6]

Cell Proliferation Assay (AML Cell Lines)

This protocol describes a method to assess the anti-proliferative effects of AZD1208 on acute myeloid leukemia (AML) cell lines.

Methodology:

-

Cell Culture: Culture AML cell lines (e.g., MOLM-16, KG-1a) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% L-glutamine) at 37°C in a humidified 5% CO2 incubator.[1][10]

-

Cell Plating: Plate the cells at a density of approximately 20,000 cells per well in a 96-well plate and allow them to adhere or stabilize overnight.[10]

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.[10]

-

Viability Measurement: After the incubation period, add a cell viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 4 hours at 37°C.[10]

-

Fluorescence Reading: Measure the fluorescence using a plate reader.

-

Data Analysis: Calculate the growth inhibition at each dose relative to the vehicle-treated cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.[10]

Western Blot Analysis for Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation status of downstream target proteins of the Pim kinase pathway.

Methodology:

-

Cell Treatment and Lysis: Treat AML cells with varying concentrations of AZD1208 for a specified time (e.g., 3 hours).[1] Prepare cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-4EBP1, 4EBP1, p-p70S6K, p70S6K).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Preclinical Efficacy

AZD1208 has demonstrated anti-tumor activity in various preclinical models.

-

In Vitro: AZD1208 inhibits the growth of several AML cell lines, with GI50 values often below 1 µM in sensitive lines.[1] This sensitivity often correlates with high Pim-1 expression and STAT5 activation.[1] In sensitive cell lines like MOLM-16, AZD1208 induces cell cycle arrest and apoptosis, which is accompanied by a dose-dependent reduction in the phosphorylation of BAD, 4EBP1, and p70S6K.[1][9]

-

In Vivo: In xenograft models using AML cell lines such as MOLM-16 and KG-1a, orally administered AZD1208 inhibits tumor growth in a dose-proportional manner.[1][9]

-

Primary Cells: AZD1208 potently inhibits colony growth and the phosphorylation of Pim signaling substrates in primary AML cells from bone marrow aspirates.[1]

Conclusion

This compound is a well-characterized, potent pan-Pim kinase inhibitor with a clear mechanism of action involving the disruption of the mTOR signaling pathway. Its chemical properties and biological activities have been extensively documented, providing a solid foundation for its use as a research tool to investigate the role of Pim kinases in cancer and other diseases. The preclinical data, particularly in AML models, highlight the therapeutic potential of targeting Pim kinases. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with or interested in this compound.

References

- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. adooq.com [adooq.com]

- 5. AZD1208 | Pim kinase inhibitor | CAS 1204144-28-4 | pan-Pim kinase inhibitor | Buy AZD-1208 from Supplier InvivoChem [invivochem.com]

- 6. AZD1208 | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Facebook [cancer.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mdpi.com [mdpi.com]

The Role of PIM Kinases in Cell Survival and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous and constitutively active serine/threonine kinases: PIM1, PIM2, and PIM3. Unlike many other kinases, their activity is primarily regulated at the level of transcription and protein stability rather than through post-translational modifications. PIM kinases are crucial downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Their aberrant overexpression is a hallmark of a wide range of hematological malignancies and solid tumors, where they play a pivotal role in promoting cell survival, proliferation, and resistance to therapy. By phosphorylating a host of downstream substrates, PIM kinases suppress apoptosis and drive cell cycle progression, making them attractive targets for novel anti-cancer therapeutics. This guide provides an in-depth overview of PIM kinase biology, signaling networks, quantitative expression data, and key experimental methodologies for their study.

PIM Kinase Signaling Pathways

PIM kinases function as central nodes in signaling networks that translate extracellular cues into cellular responses like survival and proliferation. Their expression is induced by a variety of growth factors and cytokines.[1]

Upstream Regulation by JAK/STAT Signaling

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is the principal regulator of PIM gene expression.[2] The binding of cytokines (e.g., interleukins) to their cell surface receptors triggers the activation of associated JAKs.[3] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Following their recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they bind to the promoter regions of target genes, including PIM1, PIM2, and PIM3, to initiate transcription.[2][3]

Role in Cell Survival: Inhibition of Apoptosis

A primary function of PIM kinases is to promote cell survival by inhibiting apoptosis.[4] One of the most critical substrates in this process is the pro-apoptotic BCL-2 family member, BCL-2-associated agonist of cell death (BAD). All three PIM isoforms can phosphorylate BAD.[5] PIM2 predominantly phosphorylates Ser112, while PIM1 and PIM3 can phosphorylate multiple sites, including Ser112, Ser136, and Ser155.[5] Phosphorylation of BAD creates a binding site for 14-3-3 proteins, which sequester BAD in the cytoplasm and prevent it from binding to and inhibiting pro-survival proteins like BCL-XL at the mitochondrial membrane.[5] This dissociation of BAD from BCL-XL maintains mitochondrial integrity and prevents the release of cytochrome c, thereby blocking the intrinsic apoptotic cascade.

Role in Cell Proliferation: Cell Cycle Regulation

PIM kinases actively promote cell cycle progression, primarily by targeting key cyclin-dependent kinase inhibitors (CDKIs).[4] All three PIM isoforms can phosphorylate the CDKI p27Kip1 at threonine residues T157 and T198.[6][7] This phosphorylation event facilitates the binding of p27Kip1 to 14-3-3 proteins, leading to its export from the nucleus to the cytoplasm and subsequent proteasomal degradation.[7] By reducing the nuclear levels of p27Kip1, PIM kinases relieve the inhibition on Cyclin E-CDK2 complexes, allowing the cell to transition from the G1 to the S phase. PIM1 also phosphorylates p21Cip1/WAF1 on Thr145, which contributes to its nuclear translocation and stabilization, further modulating cell cycle control.[4]

Quantitative Data on PIM Kinases

PIM Kinase Expression in Human Cancers

Aberrant expression of PIM kinases is widespread across many cancer types, with some isoform specificity. PIM1 and PIM2 are frequently overexpressed in hematological malignancies, while PIM3 is more commonly elevated in solid tumors derived from endodermal tissues.[4][8][9]

| PIM Isoform | Cancer Type | Expression Level | Reference(s) |

| PIM1 | Hematological Malignancies (AML, CML, ALL, Lymphoma) | Overexpressed | [8][10] |

| Prostate Cancer | Overexpressed | [4] | |

| Pancreatic, Gastric, Colorectal Cancers | Overexpressed | [11] | |

| Head and Neck Squamous Cell Carcinoma | Elevated | [8] | |

| PIM2 | Hematological Malignancies (Multiple Myeloma, DLBCL) | Highly Expressed | [12] |

| Prostate Cancer | Elevated | [4] | |

| Liver Cancer | Overexpressed | [4] | |

| PIM3 | Solid Tumors (Hepatocellular, Pancreatic, Colon Carcinoma) | Overexpressed | [8] |

| Gastric Adenocarcinoma | Elevated | [8] | |

| Glioblastoma, Melanoma | Overexpressed | [9] |

In Vitro Activity of Pan-PIM Kinase Inhibitors

The oncogenic roles of PIM kinases have spurred the development of small molecule inhibitors. Many of these are "pan-PIM inhibitors," targeting all three isoforms. Their efficacy is often measured by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Inhibitor | Cancer Type | Cell Line | Target(s) | IC50 / EC50 | Reference(s) |

| AZD1208 | Acute Myeloid Leukemia (AML) | MOLM-13 | Pan-PIM | 5.0 nM (cellular IC50) | [10] |

| Acute Myeloid Leukemia (AML) | MV4-11 | Pan-PIM | 1.9 nM (cellular IC50) | [10] | |

| SGI-1776 | Mantle Cell Lymphoma | Jeko-1 | Pan-PIM, FLT3 | ~200 nM (viability) | [12] |

| TP-3654 | Bladder Cancer | UM-UC-3 | PIM1, PIM3 | 67 nM (cellular EC50) | [13] |

| PIM447 (LGH447) | Multiple Myeloma | MM.1S | Pan-PIM | < 100 nM (proliferation) | [14] |

PIM Kinase Inhibitors in Clinical Development

Several PIM kinase inhibitors have advanced into clinical trials, primarily for hematological cancers.

| Drug | Target(s) | Phase | Indication(s) | Status (as of recent reports) | Reference(s) |

| SGI-1776 | Pan-PIM, FLT3 | Phase I | Prostate Cancer, Non-Hodgkin's Lymphoma | Terminated (Cardiotoxicity) | [12][15] |

| AZD1208 | Pan-PIM | Phase I | AML, Advanced Solid Tumors | Terminated (Lack of Efficacy) | [12] |

| PIM447 (LGH447) | Pan-PIM | Phase I/II | Myelofibrosis, Multiple Myeloma | Active / Recruiting | [14][15] |

| INCB053914 | Pan-PIM | Phase I/II | Advanced Malignancies | Active / Recruiting | [15] |

| SEL24/MEN1703 | Pan-PIM, FLT3 | Phase I/II | Acute Myeloid Leukemia (AML) | Active / Recruiting | [16] |

Key Experimental Protocols and Workflows

Investigating the function of PIM kinases and the efficacy of their inhibitors requires a suite of robust molecular and cellular biology techniques.

In Vitro Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction. It is a luminescent, homogeneous assay ideal for inhibitor screening.

-

Reagent Preparation:

-

Kinase Reaction:

-

In a 384-well low-volume plate, add 1 µL of test inhibitor or DMSO vehicle control.

-

Add 2 µL of diluted PIM kinase enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature (RT) for 60 minutes.[17]

-

-

Signal Generation & Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at RT for 40 minutes.[18]

-

Convert the ADP generated by the kinase reaction into a luminescent signal by adding 10 µL of Kinase Detection Reagent.

-

Incubate at RT for 30 minutes to stabilize the signal.[18]

-

Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to kinase activity.

-

Western Blotting for PIM Substrate Phosphorylation

Western blotting is used to detect the levels of total and phosphorylated proteins in cell lysates, providing a direct readout of PIM kinase activity on its downstream targets within a cellular context.

References

- 1. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers | Haematologica [haematologica.org]

- 9. mdpi.com [mdpi.com]

- 10. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. promega.com [promega.com]

- 18. promega.com [promega.com]

AZD1208 Hydrochloride: A Pan-PIM Kinase Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: AZD1208 hydrochloride is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2] The PIM kinase family, comprising PIM1, PIM2, and PIM3, plays a crucial role in regulating cell proliferation, survival, and apoptosis, making it a compelling target in oncology.[3][4] Upregulation of PIM kinases is observed in various hematological malignancies and solid tumors, and their activity is linked to the downstream signaling of numerous cytokine and growth factor pathways.[1][5] AZD1208 acts as an ATP-competitive inhibitor, effectively targeting all three PIM kinase isoforms at low nanomolar concentrations.[1] This technical guide provides a comprehensive overview of AZD1208, including its mechanism of action, key quantitative data, and detailed experimental protocols relevant to its study.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of AZD1208

| PIM Isoform | Ki (nM) | IC50 (nM) (at half-maximal ATP) | IC50 (nM) (at 5 mM ATP) |

| PIM1 | 0.1 | 0.4 | 2.6 |

| PIM2 | 1.92 | 5.0 | 164 |

| PIM3 | 0.4 | 1.9 | 17 |

Data compiled from Keeton et al. (2014).[1]

Table 2: In Vitro Anti-proliferative Activity of AZD1208 in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | GI50 (µM) |

| EOL-1 | < 1 |

| KG-1a | < 1 |

| Kasumi-3 | < 1 |

| MV4-11 | < 1 |

| MOLM-16 | < 0.1 |

GI50 (Concentration for 50% of inhibition of cell proliferation) values are for AZD1208 as a single agent. Sensitivity in this panel correlated with high PIM1 expression and phosphorylated STAT5.[1][5]

Table 3: In Vivo Efficacy of AZD1208 in a MOLM-16 Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition |

| AZD1208 | 10 mg/kg | 89% |

| AZD1208 | 30 mg/kg | Slight Regression |

Treatment was administered daily for 2 weeks.[1]

Mechanism of Action and Signaling Pathways

AZD1208 exerts its anti-tumor effects by inhibiting the kinase activity of PIM1, PIM2, and PIM3. This leads to the interruption of downstream signaling pathways that are critical for cell survival and proliferation.[6] PIM kinases are downstream effectors of the JAK/STAT pathway and phosphorylate a range of substrates involved in cell cycle progression and apoptosis.[7]

Key downstream effects of AZD1208 treatment include a dose-dependent reduction in the phosphorylation of:

-

BAD (Bcl-2 antagonist of cell death): Inhibition of BAD phosphorylation promotes its pro-apoptotic function.[1]

-

4EBP1 (eukaryotic translation initiation factor 4E-binding protein 1): Reduced phosphorylation of 4EBP1 leads to the suppression of cap-dependent mRNA translation, a critical process for the synthesis of proteins involved in cell growth and proliferation.[1][5]

-

p70S6K and S6 Ribosomal Protein: Inhibition of this pathway also contributes to the overall suppression of protein synthesis.[1]

These molecular events culminate in cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis, as evidenced by increases in cleaved caspase 3.[1][2][3]

Mandatory Visualizations

Caption: PIM Kinase Signaling Pathway and AZD1208 Inhibition.

Caption: Mechanism of Action of AZD1208.

Caption: In Vitro Experimental Workflow for AZD1208.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of AZD1208 against PIM kinase isoforms.

Methodology:

-

Recombinant PIM1, PIM2, or PIM3 enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

-

AZD1208 is added at various concentrations to determine its effect on the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (incorporation of 32P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays that measure ADP production.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.[1]

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of AZD1208 on cancer cell lines.

Methodology:

-

Cancer cells (e.g., AML cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8]

-

The cells are then treated with serial dilutions of AZD1208 or a vehicle control (e.g., DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[2]

-

Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

-

A solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) is added to dissolve the formazan crystals.[9]

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The GI50 value is determined by plotting the percentage of cell growth inhibition versus the drug concentration.

Western Blot Analysis

Objective: To evaluate the effect of AZD1208 on the phosphorylation status of downstream signaling proteins.

Methodology:

-

Cells are treated with AZD1208 or a vehicle control for a specified time.

-

Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[10]

-

The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[11]

-

The membrane is blocked with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BAD, BAD, p-4EBP1, 4EBP1).[12][13]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[14] Densitometry analysis can be used to quantify the changes in protein phosphorylation.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of AZD1208 in a living organism.

Methodology:

-

Immunocompromised mice (e.g., SCID or NSG mice) are subcutaneously inoculated with a suspension of cancer cells (e.g., MOLM-16).[1][15]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

-

The mice are then randomized into treatment and control groups.

-

AZD1208 is administered orally at specified doses and schedules (e.g., daily). The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, the tumors can be excised for further analysis, such as western blotting for pharmacodynamic markers.[1]

This compound is a valuable research tool for investigating the role of PIM kinases in cancer biology. Its high potency and selectivity make it a suitable agent for both in vitro and in vivo studies aimed at understanding the therapeutic potential of PIM kinase inhibition. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments to further elucidate the anti-cancer properties of AZD1208 and the broader implications of targeting the PIM signaling pathway. Although single-agent clinical efficacy was not demonstrated, the preclinical data suggests potential for combination therapies.[16]

References

- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad.com [bio-rad.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Phospho-4EBP1 (Thr37, Thr46) Polyclonal Antibody (PA5-77963) [thermofisher.com]

- 13. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 14. origene.com [origene.com]

- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

AZD1208 Hydrochloride: A Technical Guide to its Inhibition of STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1208 hydrochloride is a potent and selective, orally available pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases. The PIM kinases (PIM1, PIM2, and PIM3) are crucial downstream effectors of various cytokine and growth factor signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Overexpression of PIM kinases is implicated in the pathogenesis of numerous hematological malignancies and solid tumors, often correlating with increased cell proliferation and survival. One of the key downstream targets influenced by PIM kinase activity is the Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides an in-depth overview of this compound, its mechanism of action, and its specific effects on STAT3 phosphorylation. It includes quantitative data on its enzymatic activity, a summary of its effects on STAT3 phosphorylation in a cancer cell line, detailed experimental protocols for assessing this inhibition, and diagrams illustrating the relevant signaling pathways and experimental workflows.

Introduction to this compound and the PIM/STAT3 Axis

This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of all three PIM kinase isoforms.[1] PIM kinases are constitutively active and their expression is regulated at the transcriptional and post-transcriptional levels by signaling pathways that are frequently hyperactivated in cancer, such as the JAK/STAT pathway.

The STAT3 protein is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation.[2] Its activation is canonically mediated by phosphorylation at the tyrosine 705 residue (Tyr705) by upstream kinases, most notably JAKs. This phosphorylation event leads to STAT3 dimerization, nuclear translocation, and the subsequent regulation of target gene expression. Constitutive activation of STAT3 is a hallmark of many human cancers.

The interplay between PIM kinases and STAT3 is a critical aspect of oncogenic signaling. PIM kinases can indirectly promote STAT3 activity, and their inhibition by AZD1208 has been shown to lead to a reduction in STAT3 phosphorylation.[2][3][4] This makes AZD1208 a valuable tool for studying the PIM/STAT3 signaling axis and a potential therapeutic agent for cancers dependent on this pathway.

Quantitative Data

Enzymatic Activity of AZD1208 against PIM Kinases

AZD1208 demonstrates potent inhibitory activity against all three PIM kinase isoforms in enzymatic assays. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, highlighting its potency.

| Kinase Isoform | IC50 (nM) |

| PIM1 | 0.4 |

| PIM2 | 5.0 |

| PIM3 | 1.9 |

Data sourced from a study on the effects of AZD1208 in primary chronic lymphocytic leukemia cells.

Effect of AZD1208 on STAT3 Phosphorylation in 93T449 Human Liposarcoma Cells

Treatment of 93T449 human liposarcoma cells with AZD1208 results in a significant reduction in the phosphorylation of STAT3 at Tyr705. The following table summarizes the densitometry data from Western blot analysis, showing the relative levels of phosphorylated STAT3 (p-STAT3) normalized to total STAT3 (T-STAT3) after treatment with 20 µM AZD1208 over a 24-hour period.

| Treatment Time (hours) | Relative p-STAT3/T-STAT3 Levels (as a percentage of control) |

| 4 | ~60% |

| 8 | ~50% |

| 24 | ~40% |

Data are estimated from the densitometry bar graph presented in Yadav et al., Int. J. Mol. Sci. 2019, 20(2), 363.[3]

Signaling Pathways and Experimental Workflow

PIM/STAT3 Signaling Pathway and Inhibition by AZD1208

The following diagram illustrates the signaling cascade from cytokine receptors through JAK and PIM kinases to STAT3, and the point of intervention for AZD1208.

Experimental Workflow for p-STAT3 Western Blot Analysis

The diagram below outlines the key steps for assessing the effect of AZD1208 on STAT3 phosphorylation using Western blotting.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Culture the desired cell line (e.g., 93T449, NSCLC cell lines) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal levels of STAT3 phosphorylation, starve the cells in a serum-free medium for 4-6 hours prior to treatment.

-

AZD1208 Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM) in the cell culture medium.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of AZD1208. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used for the drug dilutions. Incubate the cells for the desired time points (e.g., 4, 8, 24 hours).

Western Blotting for Phospho-STAT3 (Tyr705)

-

Cell Lysis:

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add ice-cold RIPA (Radioimmunoprecipitation assay) lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) or Bradford protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

-

-

Sample Preparation and SDS-PAGE:

-

To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.

-

Heat the samples at 95-100°C for 5-10 minutes.

-

Load the denatured protein samples into the wells of an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

-

Perform electrophoresis at 100-120V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

-

Signal Detection:

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.

-

After stripping, wash the membrane thoroughly with TBST.

-

Re-block the membrane and re-probe with primary antibodies against total STAT3 and a loading control (e.g., β-actin or GAPDH).

-

Repeat the washing, secondary antibody incubation, and signal detection steps.

-

-

Data Analysis:

-

Quantify the band intensities for p-STAT3, total STAT3, and the loading control using densitometry software (e.g., ImageJ).

-

Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

-

Further, normalize this ratio to the loading control to account for any variations in protein loading.

-

Conclusion

This compound is a potent pan-PIM kinase inhibitor that effectively reduces the phosphorylation of STAT3, a key regulator of cell survival and proliferation in many cancers. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to investigate the effects of AZD1208 on the PIM/STAT3 signaling axis. The detailed protocols for Western blotting offer a reliable method for quantifying the inhibition of STAT3 phosphorylation, a critical step in evaluating the cellular activity of AZD1208 and similar compounds. Further investigation into the dose-dependent effects of AZD1208 on STAT3 phosphorylation across a broader range of cancer cell types will be valuable in elucidating its full therapeutic potential.

References

- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD1208 Hydrochloride: A Deep Dive into Its Apoptosis-Inducing Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1208 hydrochloride is a potent and orally bioavailable small-molecule inhibitor targeting all three isoforms of the PIM serine/threonine kinases (PIM1, PIM2, and PIM3).[1][2][3][4] Upregulated in a variety of hematological malignancies and solid tumors, PIM kinases are key regulators of cell survival, proliferation, and apoptosis.[5][6] This technical guide provides an in-depth analysis of the apoptotic pathways induced by AZD1208, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: Pan-PIM Kinase Inhibition

AZD1208 exerts its anti-neoplastic effects by inhibiting the kinase activity of PIM1, PIM2, and PIM3.[1][2][3][4] These kinases are downstream effectors in numerous cytokine and growth factor signaling pathways that are crucial for cancer cell proliferation and survival.[1][3][4] By blocking PIM kinase activity, AZD1208 disrupts these pro-survival signals, leading to cell cycle arrest and, in sensitive cancer types, the induction of apoptosis.[1][2][3][4]

Quantitative Efficacy of AZD1208

The potency of AZD1208 as a pan-PIM kinase inhibitor and its anti-proliferative effects have been quantified in various preclinical models.

| Parameter | Value | Context | Reference |

| PIM-1 IC50 | 0.4 nM | Enzyme Assay | [7] |

| PIM-2 IC50 | 5.0 nM | Enzyme Assay | [7] |

| PIM-3 IC50 | 1.9 nM | Enzyme Assay | [7] |

| Cellular IC50 | <150 nM | In various cell assays | [2][3][4] |

| AML Cell Line GI50 | <1 µM | In sensitive AML cell lines (EOL-1, KG-1a, Kasumi-3, MV4-11, MOLM-16) | [2][3] |

| Apoptosis Increase (Myc-CaP) | 326 ± 170% | In vivo xenograft model at 45mg/kg | [8] |

| Apoptosis Increase (Myc-CaP) | 200 ± 100% | In vivo xenograft model at 30mg/kg | [8] |

| Apoptosis Induction (AML cells) | <10% increase | In vitro after 24h with up to 3 µM | [7] |

Signaling Pathways of AZD1208-Induced Apoptosis

The induction of apoptosis by AZD1208 is a multi-faceted process involving the modulation of several key signaling proteins. The primary mechanism involves the inhibition of PIM kinases, which in turn affects downstream targets that regulate apoptosis.

Modulation of Bcl-2 Family Proteins

PIM kinases are known to phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2 antagonist of cell death). By inhibiting PIM kinases, AZD1208 leads to a decrease in BAD phosphorylation at Ser112.[3][7] This dephosphorylation allows BAD to sequester anti-apoptotic Bcl-2 family proteins, such as Bcl-xL and Bcl-2, thereby promoting the mitochondrial pathway of apoptosis. Furthermore, studies have shown that AZD1208 can lead to the downregulation of the anti-apoptotic protein Mcl-1, particularly when used in combination with other agents like FLT3 inhibitors.[9]

AZD1208-mediated inhibition of PIM kinases and its effect on the Bcl-2 family pathway.

Impact on the mTOR Signaling Pathway

AZD1208 also influences the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. Treatment with AZD1208 results in a dose-dependent reduction in the phosphorylation of key mTOR downstream effectors, including 4E-binding protein 1 (4EBP1), p70 ribosomal protein S6 kinase (p70S6K), and the ribosomal protein S6.[2][3] Inhibition of this pathway can contribute to the induction of apoptosis and autophagy.[6]

Downstream effects of AZD1208 on the mTOR signaling pathway.

Caspase Activation

A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Treatment with AZD1208 has been shown to lead to an increase in the levels of cleaved caspase-3, an executioner caspase, in sensitive cell lines.[2][3] This indicates the involvement of the intrinsic or mitochondrial pathway of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic effects of AZD1208.

Cell Viability and Proliferation Assays

-

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of AZD1208.

-

Method:

-

Seed cancer cell lines (e.g., MOLM-16, KG-1a) in 96-well plates at an appropriate density.

-

Treat cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by direct cell counting using a hemocytometer and trypan blue exclusion.

-

Calculate GI50 values using non-linear regression analysis.

-

Apoptosis Assays

-

Objective: To quantify the percentage of apoptotic cells following AZD1208 treatment.

-

Method (Annexin V/7-AAD Staining):

-

Treat cells with AZD1208 or vehicle control for the desired time (e.g., 24, 48, 72 hours).

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V positive/7-AAD negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[3]

-

Western Blotting

-

Objective: To analyze the expression and phosphorylation status of key proteins in the apoptosis signaling pathways.

-

Method:

-

Treat cells with AZD1208 or vehicle control and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., total and phosphorylated forms of BAD, 4EBP1, p70S6K, S6, cleaved caspase-3, and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

General workflow for in vitro evaluation of AZD1208-induced apoptosis.

Conclusion and Future Directions

This compound effectively induces apoptosis in various cancer models, primarily through the inhibition of PIM kinases and the subsequent modulation of the Bcl-2 family and mTOR signaling pathways. While the apoptotic response can be robust in certain hematological malignancies like AML, it may be less pronounced in other cancer types, where cytostatic effects might predominate.[7][10] Further research is warranted to identify predictive biomarkers of response to AZD1208 and to explore rational combination strategies that can enhance its apoptotic efficacy. The detailed methodologies and pathway analyses presented in this guide provide a solid foundation for future investigations into this promising anti-cancer agent.

References

- 1. Facebook [cancer.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. ashpublications.org [ashpublications.org]

- 10. mdpi.com [mdpi.com]

The Oncogenic Alliance of PIM Kinases and c-MYC: A Technical Guide for Researchers and Drug Developers

Introduction

The convergence of two potent oncogenic drivers, the PIM serine/threonine kinases and the c-MYC transcription factor, represents a critical axis in the development and progression of a wide spectrum of human cancers. c-MYC, a master regulator of cellular proliferation, growth, and metabolism, is frequently deregulated in malignancies. The PIM kinases (PIM1, PIM2, and PIM3), themselves proto-oncogenes, act as crucial collaborators with c-MYC, amplifying its oncogenic output. This technical guide provides an in-depth exploration of the PIM kinase involvement in c-MYC driven cancers, offering researchers, scientists, and drug development professionals a comprehensive resource on the core biology, experimental methodologies, and therapeutic strategies targeting this oncogenic partnership.

The PIM/c-MYC Signaling Axis

PIM kinases and c-MYC are entwined in a synergistic relationship that fuels tumorigenesis. This collaboration occurs at multiple levels, from direct protein-protein interactions and post-translational modifications to the co-regulation of downstream target genes. PIM kinases are constitutively active and their expression is often upregulated in cancer cells, where they contribute to c-MYC-driven oncogenesis through several key mechanisms:

-

Stabilization of the c-MYC Protein: PIM kinases directly phosphorylate c-MYC at multiple sites, most notably at Serine 62 (S62) and Serine 329 (S329).[1][2] Phosphorylation at S62 enhances c-MYC stability, while phosphorylation at S329 has also been shown to contribute to its stabilization.[1] This increased stability leads to an accumulation of c-MYC protein within the cell, thereby augmenting its transcriptional activity.

-

Enhancement of c-MYC Transcriptional Activity: Beyond stabilization, PIM1 can be recruited by c-MYC to the E-boxes of target gene promoters. At these sites, PIM1 phosphorylates histone H3 at Serine 10, a modification that promotes a more open chromatin structure and facilitates transcriptional activation by c-MYC.[3]

-

Regulation of Downstream Effectors: Both PIM and c-MYC regulate a host of downstream targets involved in cell cycle progression, apoptosis, and metabolism. For instance, PIM kinases phosphorylate and inactivate the pro-apoptotic protein BAD, complementing c-MYC's pro-proliferative signaling.[4][5]

This intricate network of interactions creates a powerful feed-forward loop where PIM kinases enhance c-MYC's oncogenic potential, which in turn can drive further PIM kinase expression, perpetuating a vicious cycle of tumor growth and survival.[6]

Signaling Pathway Diagram

Caption: The PIM/c-MYC signaling pathway in cancer.

Quantitative Data on PIM Inhibitors in c-MYC Driven Cancers

The critical role of PIM kinases in supporting c-MYC-driven tumorigenesis has made them attractive therapeutic targets. Several small molecule inhibitors of PIM kinases have been developed and evaluated in preclinical models of c-MYC-overexpressing cancers. The following tables summarize key quantitative data from studies investigating the efficacy of PIM inhibitors.

Table 1: Efficacy of AZD1208 in a c-MYC/Pim1-driven Prostate Cancer Model [4][5][7]

| Parameter | Vehicle Control | AZD1208 Treatment | Percentage Change | P-value |

| Tumor Growth | ||||

| c-MYC/Pim1 Graft Growth | Baseline | 54.3 ± 39% reduction | ↓ 54.3% | < 0.001 |

| Cellular Proliferation | ||||

| BrdU Incorporation | Baseline | 46 ± 14% reduction | ↓ 46% | 0.016 |

| Apoptosis | ||||

| Cleaved Caspase-3 | Baseline | 326 ± 170% increase | ↑ 326% | 0.039 |

Table 2: Effects of SEL24/MEN1703 on c-MYC-driven Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines [1][2]

| Cell Line | Treatment | Parameter | Result |

| DHL4 | SEL24/MEN1703 (1.5 µM, 48h) | Cell Death (7AAD Staining) | Significant increase |

| HBL-1 | SEL24/MEN1703 (1.5 µM, 24h) | MYC Target Gene Expression | Downregulation |

| U2932 | SEL24/MEN1703 (1.5 µM, 24h) | MYC Target Gene Expression | Downregulation |

| Multiple DLBCL lines | SEL24/MEN1703 (0.8 µM, 72h) | Proliferation (MTS Assay) | Significant reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the PIM/c-MYC interaction.

1. Co-Immunoprecipitation (Co-IP) to Detect PIM1 and c-MYC Interaction

This protocol is designed to determine if PIM1 and c-MYC physically interact within a cell.

-

Cell Lysis:

-

Culture cells (e.g., HEK293T, prostate cancer cell lines) to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding protein A/G agarose (B213101) beads and incubating for 1 hour at 4°C with rotation.

-

Centrifuge and collect the pre-cleared supernatant.

-

Add the primary antibody against the target protein (e.g., anti-PIM1 or anti-c-MYC) to the pre-cleared lysate and incubate overnight at 4°C with rotation. A negative control with a non-specific IgG antibody should be included.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold Co-IP lysis buffer.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the interacting protein (e.g., anti-c-MYC if PIM1 was immunoprecipitated, and vice-versa).

-

Incubate with a secondary antibody and detect the signal using an appropriate detection system.

-

Workflow for Co-Immunoprecipitation

Caption: A streamlined workflow for Co-Immunoprecipitation.

2. Chromatin Immunoprecipitation (ChIP) for PIM1 and c-MYC Target Genes

This protocol is used to determine if PIM1 is recruited to the promoters of c-MYC target genes.

-

Cross-linking and Chromatin Preparation:

-

Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against PIM1 or c-MYC (as a positive control) overnight at 4°C. Include a non-specific IgG as a negative control.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

-

Use quantitative PCR (qPCR) with primers specific for the promoter regions of known c-MYC target genes to quantify the amount of immunoprecipitated DNA.

-

3. In Vivo Ubiquitination Assay for c-MYC

This assay determines the effect of PIM kinase activity on the ubiquitination status of c-MYC.

-

Cell Transfection and Treatment:

-

Co-transfect cells with expression vectors for HA-tagged ubiquitin and c-MYC, along with either a PIM1 expression vector or an empty vector control.

-

Treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

-

-

Cell Lysis:

-

Lyse the cells under denaturing conditions (e.g., in a buffer containing 1% SDS) to disrupt protein-protein interactions.

-

Boil the lysates and then dilute them with a non-denaturing buffer to reduce the SDS concentration.

-

-

Immunoprecipitation:

-

Immunoprecipitate c-MYC from the cell lysates using an anti-c-MYC antibody.

-

-

Western Blot Analysis:

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Perform a Western blot using an anti-HA antibody to detect ubiquitinated c-MYC. A ladder of higher molecular weight bands will indicate polyubiquitination.

-

4. Cell Viability Assay

This protocol assesses the effect of PIM inhibitors on the viability of c-MYC overexpressing cancer cells.

-

Cell Seeding:

-

Seed cancer cells with known c-MYC overexpression (e.g., triple-negative breast cancer or prostate cancer cell lines) in 96-well plates.

-

-

Drug Treatment:

-

Treat the cells with a range of concentrations of a PIM inhibitor (e.g., AZD1208). Include a vehicle-only control.

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 72 hours).

-

-

Viability Measurement:

-

Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the PIM inhibitor.

-

5. Patient-Derived Xenograft (PDX) Model Generation and Analysis

This protocol outlines the creation and use of PDX models to evaluate the in vivo efficacy of PIM inhibitors in c-MYC driven tumors.

-

Tumor Implantation:

-

Obtain fresh tumor tissue from a patient with a c-MYC driven cancer (e.g., triple-negative breast cancer).

-

Implant small fragments of the tumor subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

-

Tumor Growth and Passaging:

-

Monitor the mice for tumor growth.

-

Once the tumors reach a certain size, they can be harvested and passaged to subsequent generations of mice to expand the model.

-

-

Drug Efficacy Study:

-

Once tumors are established in a cohort of mice, randomize the animals into treatment and control groups.

-

Treat the mice with a PIM inhibitor or vehicle control according to a defined schedule.

-

Measure tumor volume regularly.

-

At the end of the study, harvest the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for target engagement).

-

Logical Relationship Diagram for Experimental Validation

Caption: Logical flow of experiments to validate the PIM-MYC hypothesis.

Conclusion

The synergistic interplay between PIM kinases and c-MYC is a cornerstone of oncogenesis in a multitude of cancers. A thorough understanding of the molecular mechanisms that underpin this collaboration is paramount for the development of effective therapeutic strategies. This technical guide provides a foundational resource for researchers and drug developers, offering insights into the PIM/c-MYC signaling axis, quantitative data on the effects of PIM inhibition, and detailed experimental protocols to further investigate this critical oncogenic partnership. The continued exploration of this pathway holds significant promise for the discovery of novel therapies to combat c-MYC driven malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of PIM Kinases in DLBCL Targets MYC Transcriptional Program and Augments the Efficacy of Anti-CD20 Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PIM Kinase Inhibitor AZD1208 for Treatment of MYC-Driven Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. benchchem.com [benchchem.com]

- 7. PIM kinase inhibitor AZD1208 for treatment of MYC-driven prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of AZD1208 Hydrochloride on the p53 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1208 hydrochloride is a potent and selective pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family (PIM1, PIM2, and PIM3). While demonstrating anti-neoplastic properties in various cancer models, AZD1208 exhibits a complex and somewhat paradoxical interaction with the p53 tumor suppressor pathway. This technical guide provides an in-depth analysis of the core mechanism by which AZD1208 impacts p53 signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. The central finding is that while PIM kinase inhibition by AZD1208 can suppress tumor growth, it concurrently leads to a downregulation of the p53 pathway, a phenomenon with significant implications for therapeutic strategies, particularly in combination with p53-activating treatments like radiation.

Introduction: AZD1208 and the PIM Kinase Family

The PIM kinases are a family of constitutively active serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis.[1] Overexpressed in numerous hematological malignancies and solid tumors, including prostate cancer, the PIM kinases are attractive targets for cancer therapy.[2][3] this compound is an orally bioavailable small molecule that inhibits all three PIM kinase isoforms at low nanomolar concentrations.[4] Its anti-tumor effects have been demonstrated in preclinical models, where it has been shown to decrease cellular proliferation and induce apoptosis.[2][5]

The Dichotomous Role of AZD1208 on the p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, inducing cell cycle arrest, apoptosis, or senescence. Its activity is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.

Interestingly, while AZD1208 exerts anti-tumor effects, it has been observed to downregulate the p53 signaling pathway.[2][5] This is counterintuitive, as activation of p53 is generally considered a desirable outcome in cancer therapy. The proposed mechanism for this downregulation centers on the role of PIM kinases in stabilizing p53. PIM kinases, particularly PIM1, have been shown to phosphorylate MDM2 on serine residues 166 and 186.[6][7] This phosphorylation event is believed to enhance MDM2's ability to negatively regulate p53. By inhibiting PIM kinases, AZD1208 reduces the phosphorylation of MDM2, which in turn may lead to a decrease in p53 stability and a subsequent dampening of the p53-mediated stress response.[5]

This downregulation of the p53 pathway by AZD1208 monotherapy has led to the exploration of combination therapies. Notably, the efficacy of AZD1208 is enhanced when combined with activators of the p53 pathway, such as radiation.[2][5] In irradiated tumors treated with AZD1208, a robust upregulation of p53 has been observed, suggesting a synergistic effect where AZD1208's anti-proliferative actions are complemented by radiation-induced p53 activation.[2]

Quantitative Data on the Effects of AZD1208

The following tables summarize the quantitative effects of AZD1208 from preclinical studies.

| Parameter | Treatment Group | Cell/Tumor Type | Effect | P-value | Citation |

| c-MYC/Pim1 Graft Growth | AZD1208 (45 mg/kg) | Mouse Prostate Cancer | 54.3 ± 39% decrease | < 0.001 | [2][5] |

| Cellular Proliferation | AZD1208 (45 mg/kg) | Mouse Prostate Cancer | 46 ± 14% decrease | 0.016 | [2][5] |

| Apoptosis | AZD1208 (45 mg/kg) | Mouse Prostate Cancer | 326 ± 170% increase | 0.039 | [2][5] |

| Apoptosis | AZD1208 (30 mg/kg) | Mouse Prostate Cancer | 200 ± 100% increase | 0.01 | [5] |

| Tumor Growth | AZD1208 (10 mg/kg) | MOLM-16 Xenograft | 89% inhibition | < 0.001 | [4] |

| Tumor Growth | AZD1208 (30 mg/kg) | MOLM-16 Xenograft | Slight regression | < 0.001 | [4] |

| Cell Line | AZD1208 GI₅₀ (μM) | Citation |

| EOL-1 | <1 | [4] |

| KG-1a | <1 | [4] |

| Kasumi-3 | <1 | [4] |

| MV4-11 | <1 | [4] |

| MOLM-16 | <1 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of AZD1208 on the p53 signaling pathway.

Cell Culture

Prostate cancer cell lines such as PC3 (p53-null) and DU145 (p53-mutant) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blot Analysis of p53 and MDM2 Phosphorylation

Objective: To quantify the protein levels of total p53, total MDM2, and phosphorylated MDM2 (Ser166/186) following AZD1208 treatment.

Protocol:

-

Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24-48 hours.

-